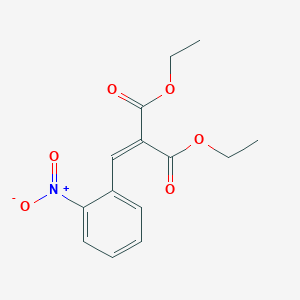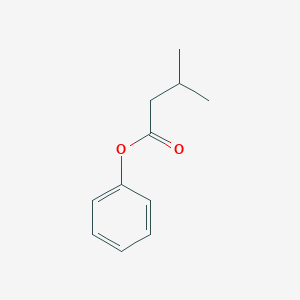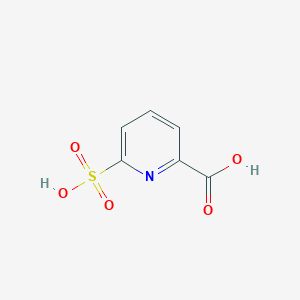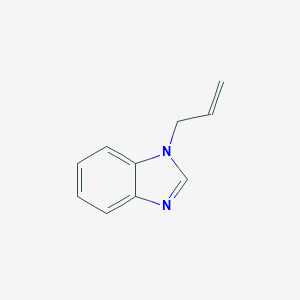
1-Allylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allylbenzimidazole is a chemical compound that belongs to the benzimidazole family. It is a white crystalline powder that is soluble in most organic solvents. This compound has gained significant attention in recent years due to its potential applications in scientific research. In
Mecanismo De Acción
The mechanism of action of 1-Allylbenzimidazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by binding to specific receptors in cells. Further studies are needed to elucidate the exact mechanism of action of this compound.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Allylbenzimidazole can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the growth of certain fungi and bacteria. Moreover, it has been shown to exhibit antioxidant and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Allylbenzimidazole is a relatively easy compound to synthesize and purify. It is also readily available from commercial sources. However, its low solubility in water may limit its use in certain experiments. Moreover, its potential toxicity should be taken into consideration when handling this compound.
Direcciones Futuras
1-Allylbenzimidazole has shown great potential for various scientific research applications. Future studies could focus on the synthesis of new derivatives of this compound with enhanced biological activities. Moreover, its potential applications in catalysis and materials science could be further explored. Finally, more studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-Allylbenzimidazole can be achieved by the reaction of o-phenylenediamine with allyl bromide in the presence of a base such as potassium hydroxide. The reaction takes place at a temperature of 80-90°C for several hours. The resulting product is then purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-Allylbenzimidazole has been used as a starting material for the synthesis of various compounds with potential biological activities. It has been reported to exhibit anticancer, antifungal, and antibacterial properties. Moreover, it has been used as a ligand in coordination chemistry to form metal complexes that have been studied for their potential applications in catalysis and materials science.
Propiedades
Número CAS |
19018-22-5 |
|---|---|
Nombre del producto |
1-Allylbenzimidazole |
Fórmula molecular |
C10H10N2 |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
1-prop-2-enylbenzimidazole |
InChI |
InChI=1S/C10H10N2/c1-2-7-12-8-11-9-5-3-4-6-10(9)12/h2-6,8H,1,7H2 |
Clave InChI |
PVNRLJJDLALBGG-UHFFFAOYSA-N |
SMILES |
C=CCN1C=NC2=CC=CC=C21 |
SMILES canónico |
C=CCN1C=NC2=CC=CC=C21 |
Sinónimos |
1H-Benzimidazole,1-(2-propenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



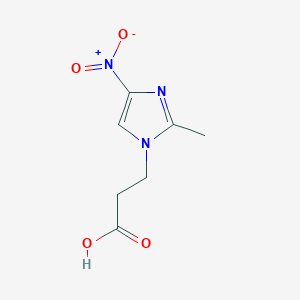
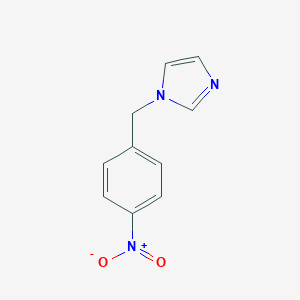
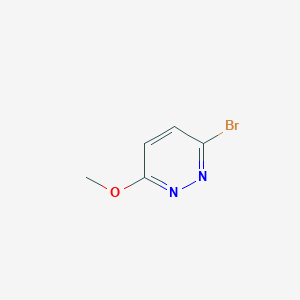
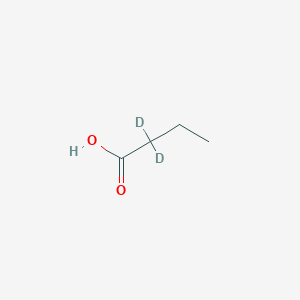

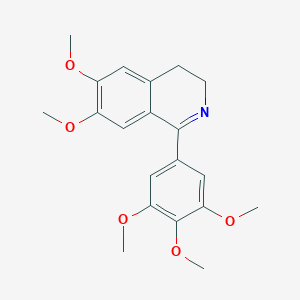
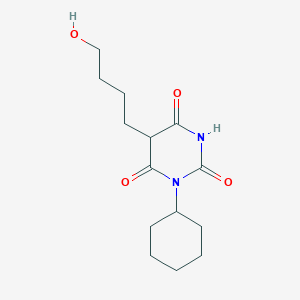
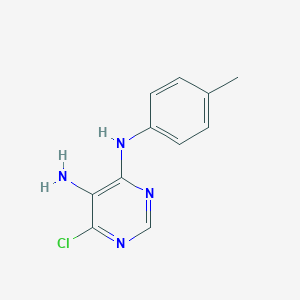
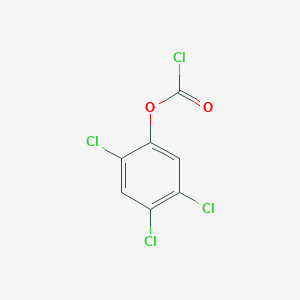
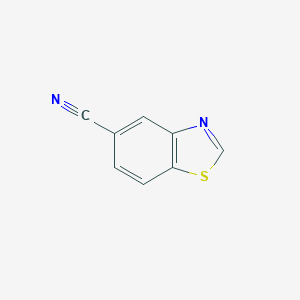
![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)
